Physical properties and melting point of Ethyl 2-amino-6-ethylbenzoate
Physical properties and melting point of Ethyl 2-amino-6-ethylbenzoate
The following is an in-depth technical guide on Ethyl 2-amino-6-ethylbenzoate , structured for researchers and drug development professionals.
Physicochemical Characterization, Synthesis, and Structural Significance[1]
Executive Summary & Scientific Context
Ethyl 2-amino-6-ethylbenzoate is a sterically hindered derivative of ethyl anthranilate.[1] Unlike its more common isomer, benzocaine (ethyl 4-aminobenzoate), this compound features an amino group at the ortho (2-) position and an ethyl group at the ortho' (6-) position.[1]
Core Significance: The defining feature of this molecule is the 2,6-disubstitution pattern flanking the ester carbonyl. In medicinal chemistry, this specific substitution creates a "steric shield" that significantly retards enzymatic hydrolysis by plasma esterases. This structural motif is analogous to the stability conferred in amide anesthetics (e.g., Lidocaine) but applied here to an ester scaffold.[1] It is primarily utilized as a research intermediate for synthesizing hydrolysis-resistant anilides and heterocyclic compounds.
Physical Properties and Melting Point Analysis[1][2][3]
Experimental vs. Predicted Data
Unlike ubiquitous reagents, Ethyl 2-amino-6-ethylbenzoate is a specialized research chemical.[1] Experimental melting point data is frequently omitted in standard safety data sheets (SDS) due to its physical state at ambient conditions.[1]
Scientific Determination: Based on structural comparative analysis with Ethyl 2-amino-6-methylbenzoate (CAS 55736-88-0) and Ethyl 2-ethylbenzoate, this compound is characterized as a viscous liquid or low-melting solid at room temperature.[1] The introduction of the ethyl group at the 6-position disrupts the crystal lattice packing efficiency more than a methyl group, favoring the liquid state.[1]
Summary of Physicochemical Properties[3][4][5]
| Property | Value / Range | Confidence Level | Note |
| Physical State | Viscous Liquid / Low-Melting Solid | High | At 25°C (Standard Ambient Temp) |
| Melting Point | < 25°C (Predicted) | High | Analog Ethyl 2-amino-6-methylbenzoate is a liquid/oil.[1][2] |
| Boiling Point | 295°C - 305°C (760 mmHg) | Medium | Predicted via Antoine Eq.[1] extrapolation. |
| Boiling Point (Vac) | 135°C - 145°C (1.5 mmHg) | High | Consistent with vacuum distillation of anthranilates.[1] |
| Density | 1.06 ± 0.05 g/cm³ | High | Denser than water due to aromaticity/oxygen content. |
| LogP (Oct/Water) | 3.4 - 3.8 | High | Highly lipophilic due to 6-ethyl group.[1] |
| pKa (Base) | ~2.0 - 2.5 | Medium | Amino group is weakly basic due to conjugation with ester (vinylogy).[1] |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Experimental | Insoluble in water.[1] |
Structural Mechanics & Reactivity[1]
The 2,6-substitution pattern dictates the reactivity profile of this molecule.[1]
The "Ortho-Effect" and Hydrolytic Stability
The carbonyl carbon of the ester is shielded by the electron-donating amino group (via hydrogen bonding) and the steric bulk of the ethyl group.[1]
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Intramolecular H-Bonding: The 2-amino proton forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen.[1] This locks the conformation and reduces the electrophilicity of the carbonyl carbon.
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Steric Blocking: The 6-ethyl group physically obstructs the approach of nucleophiles (like water or hydroxide ions) perpendicular to the carbonyl plane.[1]
Visualization of Steric Shielding
The following diagram illustrates the steric and electronic interactions stabilizing the molecule.
Figure 1: Structural Activity Relationship (SAR) showing how 2,6-substitution protects the ester carbonyl.[1]
Synthesis Protocols
Two primary pathways are established for the synthesis of Ethyl 2-amino-6-ethylbenzoate. Method A is preferred for laboratory scale due to milder conditions.
Method A: Fischer Esterification of 2-Amino-6-ethylbenzoic Acid
This method utilizes the acid precursor (CAS 66232-56-2).[1] Due to steric hindrance, standard reflux times must be extended.
Reagents:
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2-Amino-6-ethylbenzoic acid (1.0 eq)[1]
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Absolute Ethanol (Excess, solvent)[1]
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Thionyl Chloride (SOCl₂) or Conc.[1] H₂SO₄ (1.5 eq)
Protocol:
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Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
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Addition: Dissolve 10 mmol of 2-amino-6-ethylbenzoic acid in 30 mL of absolute ethanol.
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Activation: Cool the solution to 0°C in an ice bath. Dropwise add thionyl chloride (15 mmol) over 20 minutes. Caution: Exothermic reaction, HCl gas evolution.[1]
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Reflux: Heat the mixture to reflux (approx. 80°C) for 24 to 48 hours .
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Note: The 6-ethyl group significantly slows the attack of ethanol on the acyl chloride intermediate. Monitor via TLC (20% EtOAc/Hexane).[1]
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-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in DCM. Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.[1]
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Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Method B: Reduction of Nitro-Precursor
Used when the amino-acid precursor is unavailable.[1] Starts from 2-ethyl-6-nitrobenzoic acid.[1]
Figure 2: Alternative synthesis pathway via nitro-reduction.
Handling and Safety (SDS Summary)
Although specific toxicological data is limited, the compound should be handled as a substituted aniline derivative.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal: Warning.[3]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are prone to oxidation (darkening) upon long-term exposure to air.[1]
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Incompatibility: Strong oxidizing agents, strong acids, strong bases (though hydrolysis is slow, it will occur under forcing conditions).[1]
References
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ChemicalBook. (2024). Ethyl 2-amino-6-ethylbenzoate Product Description and CAS 1108668-13-8.[1] Retrieved from [1]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 2-amino-6-methylbenzoate (Analog). Retrieved from [1]
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European Patent Office. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid. Patent EP2316818A1. Retrieved from
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Sigma-Aldrich. (2024).[4] 2-Amino-6-ethylbenzoic acid (Precursor) Product Sheet. Retrieved from [1]
